molecular formula C8H10N2O2 B1288687 5-Amino-2-methoxybenzamide CAS No. 22961-58-6

5-Amino-2-methoxybenzamide

Cat. No. B1288687
CAS RN: 22961-58-6
M. Wt: 166.18 g/mol
InChI Key: JMOGARYRWMUPAE-UHFFFAOYSA-N
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Description

5-Amino-2-methoxybenzamide is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is a solid substance and is typically stored in a dark, dry place at room temperature .


Molecular Structure Analysis

The InChI code for 5-Amino-2-methoxybenzamide is 1S/C8H10N2O2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,9H2,1H3,(H2,10,11) . This indicates that the molecule consists of a benzamide core with an amino group at the 5-position and a methoxy group at the 2-position.


Physical And Chemical Properties Analysis

5-Amino-2-methoxybenzamide is a solid substance . It is typically stored in a dark, dry place at room temperature .

Scientific Research Applications

Radiopharmaceutical Research

5-Amino-2-methoxybenzamide derivatives have been explored in the field of radiopharmaceuticals. For instance, a study by Terrière et al. (1997) involved the radiosynthesis of a radiobrominated ligand for 5HT2A receptors, potentially useful for positron emission tomography (PET) imaging (Terrière et al., 1997). Another study focused on the radioiodination of a compound with high affinity for 5HT2 receptors, which could be a promising tracer for gamma-emission tomography (Mertens et al., 1994).

Pharmaceutical Analysis and Drug Metabolism

The compound has been used in studies analyzing the metabolism of drugs in biological systems. Arita et al. (1970) explored the transformation and excretion of metoclopramide, a drug structurally related to 5-amino-2-methoxybenzamide, in rabbits (Arita et al., 1970). Similarly, Cowan et al. (1976) identified four new metabolic products of metoclopramide using mass spectrometry (Cowan et al., 1976).

Chemical and Physical Properties Analysis

The study of the molar refraction and polarizability of drugs, including those related to 5-amino-2-methoxybenzamide, has been conducted to understand their chemical and physical properties. Sawale et al. (2016) investigated these properties in antiemetic drugs in various solutions (Sawale et al., 2016).

Exploration in Serotonin Receptors and Neurology

Compounds derived from 5-amino-2-methoxybenzamide have been synthesized and tested for their binding affinity to serotonin receptors, contributing to neurological and psychiatric research. For example, Heindl et al. (2003) reported on the synthesis and receptor binding of 4-substituted prolinol derivatives, exploring their implications for dopamine and serotonin receptors (Heindl et al., 2003).

Antimicrobial and Antioxidant Studies

Research on new benzamide derivatives from endophytic Streptomyces sp., including 5-amino-2-methoxybenzamide, has demonstrated their antimicrobial and antioxidant activities. Yang et al. (2015) isolated and studied such compounds for their potential applications (Yang et al., 2015).

Safety And Hazards

The compound is classified under GHS07 and has the signal word "Warning" . It has hazard statements H302 and H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

5-amino-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,9H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOGARYRWMUPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90613163
Record name 5-Amino-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-methoxybenzamide

CAS RN

22961-58-6
Record name 5-Amino-o-anisamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22961-58-6
Source European Chemicals Agency (ECHA)
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Record name 5-AMINO-O-ANISAMIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
V Valenta, J Holubek, E Svátek… - Collection of …, 1990 - cccc.uochb.cas.cz
2-Methoxy-5-nitrobenzoyl chloride was reacted with 2-(aminomethyl)-1-ethylpyrrolidine, 3-amino-1-ethylpiperidine, 4-amino-1-benzylpiperidine, 1-benzylpiperazine, and 1-amino-4-…
Number of citations: 5 cccc.uochb.cas.cz
JH Tsai, AS Waldman, JS Nowick - Bioorganic & medicinal chemistry, 1999 - Elsevier
… In 1996, we introduced 5-amino-2-methoxybenzamide as a β-strand mimic.[23] This mimic duplicates the hydrogen-bonding functionality of one edge of a dipeptide. To duplicate a …
Number of citations: 48 www.sciencedirect.com
JS Nowick, DL Holmes, G Mackin… - Journal of the …, 1996 - ACS Publications
… Derivatives of 5-amino-2-methoxybenzamide were envisioned as conformationally-… as β-strand mimics, we combined a 5-amino-2-methoxybenzamide unit with a 1,2-diaminoethane …
Number of citations: 136 pubs.acs.org
T Moriuchi, T Hirao - Chemical Society Reviews, 2004 - pubs.rsc.org
… The combination of the diurea molecular scaffold and 5-amino-2-methoxybenzamide β-strand mimic stabilizes the formation of an antiparallel β-sheet effectively. 12b Furthermore, well-…
Number of citations: 144 pubs.rsc.org
JS Nowick, EM Smith, M Pairish - Chemical Society Reviews, 1996 - pubs.rsc.org
… was replaced with a 5-amino-2-methoxybenzamide P-strand … strand and the 5-amino-2-methoxybenzamide P-strand mimic… We envisioned extending the 5-amino-2-methoxybenzamide …
Number of citations: 128 pubs.rsc.org
JS Nowick, M Pairish, IQ Lee, DL Holmes… - Journal of the …, 1997 - ACS Publications
… We reasoned that it might be possible to extend the 5-amino-2-methoxybenzamide β-strand mimic by linking two or more of these units end-to-end, by the nitrogen atoms, to generate 5-…
Number of citations: 112 pubs.acs.org
JS Nowick - Accounts of chemical research, 1999 - ACS Publications
… Artificial β-sheet 27 is an analogue of 20, in which the upper peptide strand has been replaced with a 5-amino-2-methoxybenzamide β-strand mimic that is complementary in length to a …
Number of citations: 249 pubs.acs.org
JS Nowick, EM Smith, JW Ziller, AJ Shaka - Tetrahedron, 2002 - Elsevier
… These artificial β-sheets contain the truncated 5-amino-2-methoxybenzamide β-strand mimic that is present in artificial β-sheet 2. The former β-strand mimic is long enough to hydrogen …
Number of citations: 29 www.sciencedirect.com
DL Holmes, EM Smith, JS Nowick - Journal of the American …, 1997 - ACS Publications
… Reduction of the nitro group of 13 afforded N-methyl-5-amino-2-methoxybenzamide, which darkened rapidly in air and was stored and handled as its amine hydrochloride salt (14). …
Number of citations: 90 pubs.acs.org
L Fischer, G Guichard - Organic & biomolecular chemistry, 2010 - pubs.rsc.org
… of the template by introduction of a 5-amino-2-methoxybenzamide β-strand mimic. … rigidification of the template by introduction of a 5-amino-2-methoxybenzamide β-strand mimic. …
Number of citations: 127 pubs.rsc.org

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